molecular formula C21H21NO3 B12481926 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydroacridin-1(2H)-one

6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12481926
M. Wt: 335.4 g/mol
InChI Key: TWLKMQGTTNSGSC-UHFFFAOYSA-N
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Description

6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the Ullmann condensation of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the acridine core . Further modifications, such as methoxylation and phenylation, are carried out under specific conditions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one .

Chemical Reactions Analysis

Types of Reactions

6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

6,8-dimethoxy-9-phenyl-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C21H21NO3/c1-24-14-11-16-21(18(12-14)25-2)19(13-7-4-3-5-8-13)20-15(22-16)9-6-10-17(20)23/h3-5,7-8,11-12,19,22H,6,9-10H2,1-2H3

InChI Key

TWLKMQGTTNSGSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=C1)OC

Origin of Product

United States

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